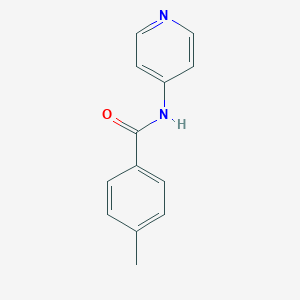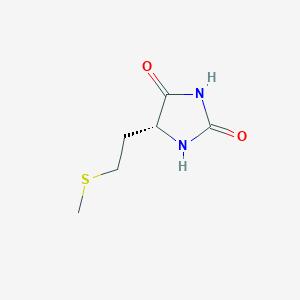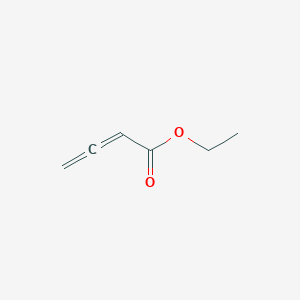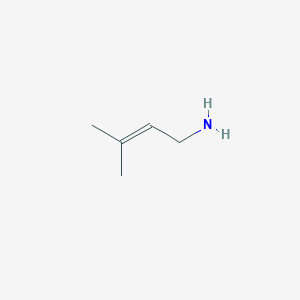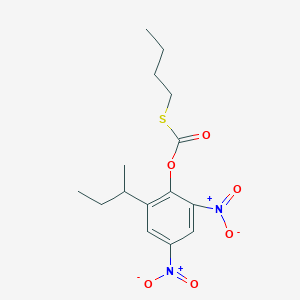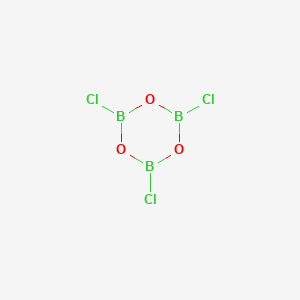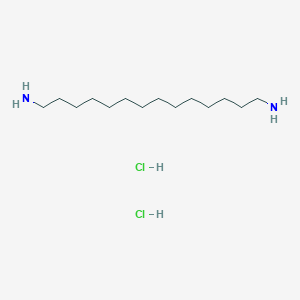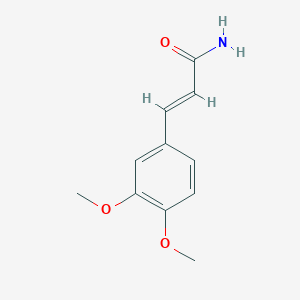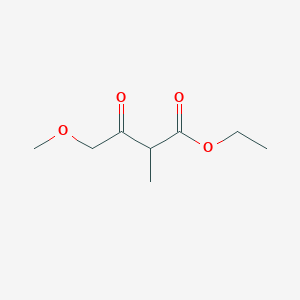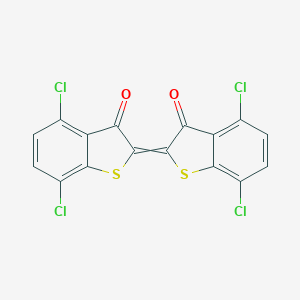
Vanadium(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Vanadium(2+) is a transition metal that has been studied extensively due to its unique chemical properties and potential applications in various fields. It is a relatively rare element that is found in nature in the form of minerals such as vanadinite and patronite. Vanadium(2+) has been shown to exhibit a wide range of biological activities, including antioxidant, antidiabetic, and anticancer properties. In
Scientific Research Applications
Vanadium in Medicine and Biology
- Biological Relevance and Therapeutic Potential : Vanadium plays a significant role in biological systems, with its compounds proposed for treating diabetes, cancer, and diseases caused by parasites. Its biological relevance is underscored by its activation of numerous signaling pathways and transcription factors (Pessoa, Etcheverry, & Gambino, 2014).
- Interactions with Proteins : Vanadium is known to interact with various proteins, influencing the activity or function of enzymes like ATPases, phosphatases, and ribonucleases. This ability to interfere with metabolic processes opens up potential therapeutic applications (Pessoa, Garribba, Santos, & Santos-Silva, 2015).
Environmental and Geochemical Applications
- Geochemistry and Biogeosphere : Vanadium's redox sensitivity and its various oxidation states (+III, +IV, +V) play a crucial role in environmental processes. Its speciation and interactions with natural sorbents, such as iron and aluminium (hydr)oxides, have significant implications for soil and water chemistry (Gustafsson, 2019).
- Toxicology and Ecotoxicity : Understanding the toxicological profile of vanadium is essential, especially given its increasing use in society and potential environmental impacts. Research in this area is crucial for developing safe applications and regulatory frameworks (White & Levy, 2021).
Industrial and Technological Applications
- Use in Metallurgy and Alloys : Vanadium is a vital component in producing high-tensile strength alloys, tool steels, and in the aerospace industry. Its properties significantly enhance the performance of various metal products (Moskalyk & Alfantazi, 2003).
- Energy Storage Applications : Research into vanadium redox-flow batteries demonstrates its potential in renewable energy storage, highlighting the importance of developing efficient extraction and processing technologies (Kim & Jeon, 2019).
Spectroscopy and Chemical Analysis
- Paramagnetic Spectroscopy : The vanadyl ion (VO2+) is a focus of spectroscopic studies to understand the ligand environment in biological systems. This research is crucial for comprehending various biochemical processes (Smith, Lobrutto, & Pecoraro, 2002).
properties
CAS RN |
15121-26-3 |
|---|---|
Product Name |
Vanadium(2+) |
Molecular Formula |
V+2 |
Molecular Weight |
50.941 g/mol |
IUPAC Name |
vanadium(2+) |
InChI |
InChI=1S/V/q+2 |
InChI Key |
BLSRSXLJVJVBIK-UHFFFAOYSA-N |
SMILES |
[V+2] |
Canonical SMILES |
[V+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



